![molecular formula C24H26O5 B2417980 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one CAS No. 159647-66-2](/img/structure/B2417980.png)
3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromenone core, which is a common scaffold in many biologically active molecules, and a benzo[d][1,3]dioxole moiety, which is known for its presence in several natural products with pharmacological activities.
Mechanism of Action
Target of Action
The primary target of GNF-Pf-727 is the PfMFR3 protein, an orphan apicomplexan transporter . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
GNF-Pf-727 interacts with its target, PfMFR3, by binding to it . This interaction leads to changes in the function of PfMFR3, which in turn affects the sensitivity of the parasite to certain antimalarial compounds .
Biochemical Pathways
The interaction of GNF-Pf-727 with PfMFR3 affects the mitochondrial transport pathways . This interaction leads to decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action .
Result of Action
The binding of GNF-Pf-727 to PfMFR3 results in decreased sensitivity to certain antimalarial compounds . This suggests that GNF-Pf-727 may play a role in modulating drug resistance in parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the bromination of benzo[d][1,3]dioxol-5-ol followed by coupling reactions.
Construction of the chromenone core: This involves the cyclization of appropriate intermediates under acidic or basic conditions.
Functionalization: Introduction of ethyl, isopropoxy, and propyl groups through alkylation reactions using reagents like alkyl halides and bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the chromenone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dry tetrahydrofuran (THF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole group and have shown potent antitumor activities.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromenone core and benzo[d][1,3]dioxole moiety make it a versatile compound for various applications in scientific research .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one, commonly referred to as compound 159647-66-2, is a synthetic flavonoid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H26O5
- Molecular Weight : 398.46 g/mol
- CAS Number : 159647-66-2
Antioxidant Activity
Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that the presence of the benzodioxole moiety enhances the antioxidant capacity of flavonoids by stabilizing free radicals through resonance stabilization .
Anticancer Potential
Several studies have explored the anticancer potential of flavonoid derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study found that structurally related compounds inhibited cell proliferation in human tumor cells, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory activity is crucial for managing conditions like arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It could affect various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
- Induction of Apoptosis : Some studies suggest that flavonoids can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Study 1: Anticancer Activity Assessment
In a study examining the anticancer effects of flavonoid derivatives, researchers tested a series of compounds similar to this compound against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as therapeutic agents .
Study 2: Anti-inflammatory Activity Evaluation
Another study focused on the anti-inflammatory effects of this compound. It was found to significantly reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5/c1-5-7-15-10-17-21(12-20(15)28-14(3)4)29-18(6-2)23(24(17)25)16-8-9-19-22(11-16)27-13-26-19/h8-12,14H,5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEYPMLQVLNTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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